molecular formula C12H12FNO2 B15124894 Ethyl 6-Fluoroindole-3-acetate

Ethyl 6-Fluoroindole-3-acetate

Cat. No.: B15124894
M. Wt: 221.23 g/mol
InChI Key: RBZZAAYBXCBODJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Fluoroindole-3-acetate typically involves the reaction of 6-fluoroindole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-Fluoroindole-3-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 6-Fluoroindole-3-acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 6-Fluoroindole-3-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 6-Fluoroindole-3-acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fluorine atom, which imparts specific electronic and steric effects, influencing its reactivity and interactions with biological targets .

Biological Activity

Ethyl 6-Fluoroindole-3-acetate is a notable compound within the indole derivative family, characterized by its unique structural features that enhance its biological activity. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound consists of an indole ring with a fluorine atom at the 6-position and an ethyl acetate functional group. The presence of the fluorine atom is significant, as it contributes to the compound's unique electronic properties, enhancing its reactivity and biological interactions. The synthesis typically involves standard organic reactions that can be scaled for industrial production, often utilizing continuous flow reactors to optimize yield and minimize by-products.

Biological Activities

This compound has been studied for a variety of biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial and antifungal properties. For instance, it has shown efficacy against several phytopathogens .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated significant cytotoxicity against the MCF-7 human breast adenocarcinoma cell line, with an IC50 value indicating effective inhibition of cell growth .
  • Enzyme Inhibition : this compound interacts with specific enzymes involved in critical biosynthetic pathways. This interaction suggests potential therapeutic applications in modulating metabolic processes within cells.

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • Binding Affinity : The fluorine substituent enhances binding affinity to various biological targets, which may contribute to its pharmacological effects. This characteristic allows for more effective modulation of target proteins compared to non-fluorinated analogs.
  • Cellular Interaction : The compound influences cellular functions by affecting biochemical pathways related to apoptosis and proliferation. For example, flow cytometry analyses have revealed that treatment with this compound can induce early and late apoptosis in cancer cells .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural DifferencesUnique Features
Ethyl 6-Bromoindole-3-acetateContains a bromine atomDifferent reactivity and biological activities
Ethyl 6-Chloroindole-3-acetateContains a chlorine atomDistinct chemical and biological properties
Ethyl 6-Methylindole-3-acetateContains a methyl groupVariations in chemical behavior and applications

The fluorine atom in this compound plays a crucial role in enhancing both chemical stability and biological activity compared to its non-fluorinated counterparts.

Case Studies

Recent case studies have highlighted the compound's potential in drug development:

  • Anticancer Activity : A study focused on the effects of this compound on MCF-7 cells indicated that the compound induced apoptosis effectively, showcasing its potential as an anticancer agent. The results demonstrated significant early apoptosis (17.3%) and late apoptosis (26.43%) upon treatment .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against various bacterial strains, revealing promising results that warrant further exploration into its application as a natural preservative or therapeutic agent against infections .

Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

ethyl 2-(6-fluoro-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H12FNO2/c1-2-16-12(15)5-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3

InChI Key

RBZZAAYBXCBODJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC2=C1C=CC(=C2)F

Origin of Product

United States

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